4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate
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Overview
Description
4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3-BROMOBENZOATE typically involves multiple steps:
Formation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine: This intermediate can be synthesized by reacting 2,3-dihydro-1,4-benzodioxin with ammonia under controlled pH conditions.
Formylation: The amine group is then formylated using formic acid or formyl chloride to yield the formamido derivative.
Condensation Reaction: The formamido derivative undergoes a condensation reaction with 2-methoxybenzaldehyde in the presence of a base to form the imino compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxin moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atom in the benzoate moiety can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids and quinones.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Biology
Antibacterial Agents: Derivatives of this compound have shown potential as antibacterial agents, inhibiting the growth of various bacterial strains.
Medicine
Enzyme Inhibition: The compound and its derivatives can act as inhibitors of enzymes such as lipoxygenase and cholinesterase, making them potential candidates for treating diseases like Alzheimer’s.
Industry
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-Benzodioxin-6-YL Benzenesulfonamide: Similar structure but different functional groups, used as antibacterial agents.
N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL) Benzenesulfonamides: These compounds also exhibit enzyme inhibitory activity.
Uniqueness
Properties
Molecular Formula |
C24H19BrN2O6 |
---|---|
Molecular Weight |
511.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3-bromobenzoate |
InChI |
InChI=1S/C24H19BrN2O6/c1-30-21-11-15(5-7-20(21)33-24(29)17-3-2-4-18(25)12-17)14-26-27-23(28)16-6-8-19-22(13-16)32-10-9-31-19/h2-8,11-14H,9-10H2,1H3,(H,27,28)/b26-14+ |
InChI Key |
WOAJCNWGCJEYEO-VULFUBBASA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(C=C2)OCCO3)OC(=O)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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